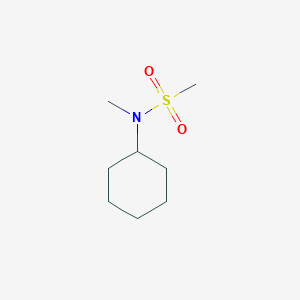
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid, also known as DOPAC, is a chemical compound that is commonly used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. DOPAC is a metabolite of dopamine, which means that it is produced when dopamine is broken down in the body.
Scientific Research Applications
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is widely used in scientific research as a biomarker for dopamine metabolism. It is used to measure the levels of dopamine in various tissues and fluids, including the brain, blood, and urine. (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is also used to study the effects of drugs and other substances on dopamine metabolism. It is commonly used in studies related to Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is a metabolite of dopamine, which means that it is produced when dopamine is broken down in the body. It is produced through the action of the enzyme monoamine oxidase (MAO). (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is then further metabolized into homovanillic acid (HVA). The breakdown of dopamine into (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid and HVA is an important regulatory mechanism for dopamine levels in the brain.
Biochemical and Physiological Effects:
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. In addition, (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid has been found to modulate the activity of certain enzymes and receptors in the brain, which can affect dopamine levels and neurotransmitter signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid in lab experiments is its stability. (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is a relatively stable compound and can be easily measured in various tissues and fluids. It is also a reliable biomarker for dopamine metabolism and can provide valuable information about the effects of drugs and other substances on dopamine levels. However, one limitation of using (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is that it is a metabolite of dopamine and does not directly measure dopamine levels. In addition, (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid levels can be affected by various factors, such as age, sex, and diet, which can make it difficult to interpret results.
Future Directions
There are several future directions for research related to (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid. One area of interest is the role of (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid in the pathophysiology of Parkinson's disease. Studies have shown that (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid levels are altered in Parkinson's disease patients, and further research is needed to understand the underlying mechanisms. Another area of interest is the use of (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid as a biomarker for addiction. Studies have shown that (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid levels are altered in individuals with addiction, and further research is needed to determine the potential use of (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid as a diagnostic tool. Finally, there is a need for further research on the effects of (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid on neurotransmitter signaling and the regulation of dopamine levels in the brain.
Conclusion:
In conclusion, (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid, or (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid, is a chemical compound that is commonly used in scientific research. It is a metabolite of dopamine and is used as a biomarker for dopamine metabolism. (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid has various biochemical and physiological effects and can provide valuable information about the effects of drugs and other substances on dopamine levels. While there are limitations to using (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid in lab experiments, it remains an important tool for studying dopamine metabolism and neurotransmitter signaling in the brain.
Synthesis Methods
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid can be synthesized through the oxidation of dopamine using various methods. One of the most commonly used methods involves the use of potassium permanganate as an oxidizing agent. The reaction takes place in an acidic medium, and the resulting product is purified using chromatography techniques.
properties
Product Name |
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2,6-dimethyl-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-3-8(11)4-7(2)10(6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
AHLFSLOPBIURNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(N1CC(=O)O)C |
Canonical SMILES |
CC1=CC(=O)C=C(N1CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)






![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)



![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)